ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate
Description
Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate is a pyrazole-derived heterocyclic compound featuring a 1,2-dihydropyrazole core substituted with two carbamoyl-linked 3,4,5-trimethoxyphenyl groups and an ethyl ester moiety. The ester group at position 4 may influence solubility and bioavailability.
Properties
IUPAC Name |
ethyl 3-oxo-1,2-bis[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O11/c1-8-43-28(36)18-13-31(14-23(33)29-16-9-19(37-2)25(41-6)20(10-16)38-3)32(27(18)35)15-24(34)30-17-11-21(39-4)26(42-7)22(12-17)40-5/h9-13H,8,14-15H2,1-7H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGEVLQMUTZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N(C1=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trimethoxyphenyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogs are pyrazole-4-carboxylate derivatives. For example:
- Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (synonyms in ): A simpler derivative lacking the bis-carbamoyl and trimethoxyphenyl substituents. Its reduced steric bulk likely results in higher solubility but lower target-binding specificity compared to the target compound.
- 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (compound 4j in ): Shares a pyrazolone core but incorporates a coumarin-thioxopyrimidine-tetrazole system. This substitution pattern suggests divergent biological targets, such as kinase inhibition or fluorescence-based applications, compared to the carbamoyl-trimethoxyphenyl groups in the target compound.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding Patterns: The bis-carbamoyl groups in the target compound may form extensive hydrogen-bonding networks, akin to patterns observed in pyrazolone derivatives with amide substituents . This contrasts with simpler esters (e.g., ), which lack the hydrogen-bond donors of the carbamoyl group.
- For instance, Etter’s graph-set analysis () could classify its supramolecular interactions as discrete dimers or chains, depending on substituent orientation.
Biological Activity
Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound that has gained attention in recent years due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by the presence of two carbamoyl groups attached to a dihydropyrazole core. The trimethoxyphenyl moiety enhances its lipophilicity and may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related pyrazole derivatives. For instance, N-substituted pyrazole derivatives have demonstrated significant activity against various Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae. In vitro assays indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 0.24 μg/ml against these pathogens .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Type | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| N-Ethyl-3-amino-5-oxo-4-phenyl | H. influenzae | 0.24 - 31.25 |
| N-Ethyl-3-amino-5-oxo-4-phenyl | H. parainfluenzae | 0.49 - 31.25 |
These findings suggest that ethyl 3-oxo derivatives could serve as a basis for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored extensively. Research indicates that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For example, several synthesized pyrazole compounds exhibited IC50 values against COX enzymes comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives
| Compound Type | COX Enzyme | IC50 (μM) |
|---|---|---|
| Pyrazole Derivative | COX-1 | 19.45 ± 0.07 |
| Pyrazole Derivative | COX-2 | 42.1 ± 0.30 |
These results indicate that ethyl 3-oxo-pyrazole derivatives may possess significant anti-inflammatory activity through COX inhibition.
Anticancer Activity
Emerging studies have begun to investigate the anticancer potential of pyrazole derivatives. Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Case Study: Anticancer Effects
In one study, a series of pyrazole derivatives were tested against human cancer cell lines, revealing that certain compounds effectively reduced cell viability in a dose-dependent manner. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
